

# Technical Guide: 4-Iodo-1-(oxetan-3-yl)piperidine Building Block

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## Compound of Interest

Compound Name: 4-Iodo-1-(oxetan-3-yl)piperidine

Cat. No.: B14036228

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## Executive Summary

**4-Iodo-1-(oxetan-3-yl)piperidine** is a high-value heterocyclic building block used in modern medicinal chemistry. It serves as a critical intermediate for installing the 1-(oxetan-3-yl)piperidin-4-yl motif—a pharmacophore designed to improve metabolic stability and aqueous solubility while maintaining a specific steric profile. This guide details its physicochemical identity, synthetic routes, and application in cross-coupling reactions for drug discovery.

## Part 1: Identity & Physicochemical Profile[1]

This compound is a bifunctional scaffold featuring a reactive iodide handle for cross-coupling and a polar oxetane ring for physicochemical modulation.

## Chemical Identity

Property	Detail
Chemical Name	4-Iodo-1-(oxetan-3-yl)piperidine
Structure	Piperidine ring -substituted with oxetan-3-yl; Iodine at C4 position
Molecular Formula	C H INO
Molecular Weight	267.11 g/mol
CAS Number	Not Widely Indexed (Commercial SKUs: BD01581158)
Precursor CAS	4-Iodopiperidine HCl (1353979-67-5); Oxetan-3-one (6704-31-0)

## The Oxetane Advantage (Bioisosterism)

The oxetane ring is a celebrated bioisostere in drug design, often replacing gem-dimethyl or carbonyl groups.<sup>[1]</sup>

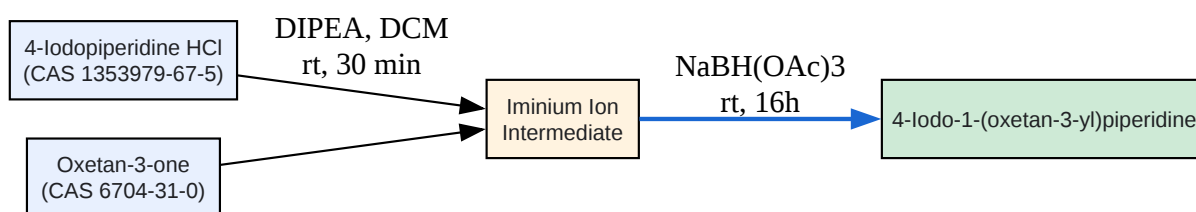
- **Lipophilicity Modulation:** The oxygen atom in the oxetane ring lowers compared to a gem-dimethyl group ( ) while occupying a similar steric volume.
- **Metabolic Stability:** The oxetane ring is generally resistant to oxidative metabolism (CYP450), unlike flexible alkyl chains.
- **Solubility:** The increased polarity and reduced lipophilicity contribute to better aqueous solubility.

## Part 2: Synthesis Protocol

The most robust route to **4-Iodo-1-(oxetan-3-yl)piperidine** is the reductive amination of 4-iodopiperidine with oxetan-3-one. This method avoids the use of unstable free-base 4-iodopiperidine by generating it in situ or using mild conditions to prevent elimination (HI loss) to the alkene.

## Reaction Scheme

The synthesis relies on the formation of an iminium ion intermediate followed by hydride reduction.



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Figure 1: Reductive amination pathway for the synthesis of the target building block.

## Detailed Methodology

Reagents:

- 4-Iodopiperidine Hydrochloride (1.0 equiv)
- Oxetan-3-one (1.2 equiv)
- Sodium triacetoxyborohydride (STAB) (1.5 equiv)
- DIPEA (N,N-Diisopropylethylamine) (1.1 equiv)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

- Neutralization: Suspend 4-iodopiperidine HCl in anhydrous DCM. Add DIPEA dropwise at 0°C to liberate the free amine in situ.

- Imine Formation: Add oxetan-3-one to the mixture. Stir at room temperature for 30–60 minutes to allow hemiaminal/iminium formation. Use of a drying agent (e.g., MgSO<sub>4</sub>) can accelerate this step but is often unnecessary with STAB.
- Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise. STAB is preferred over NaCNBH<sub>3</sub> due to lower toxicity and better functional group tolerance.
- Workup: Stir overnight at room temperature. Quench with saturated aqueous NaHCO<sub>3</sub>. Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: The product is an amine and can be purified via silica gel chromatography (DCM/MeOH gradient) or used crude if purity is >90%.



*Critical Note: 4-Iodopiperidine is prone to elimination to form 1,2,3,6-tetrahydropyridine if heated or exposed to strong bases. Maintain temperatures*

*40°C.*

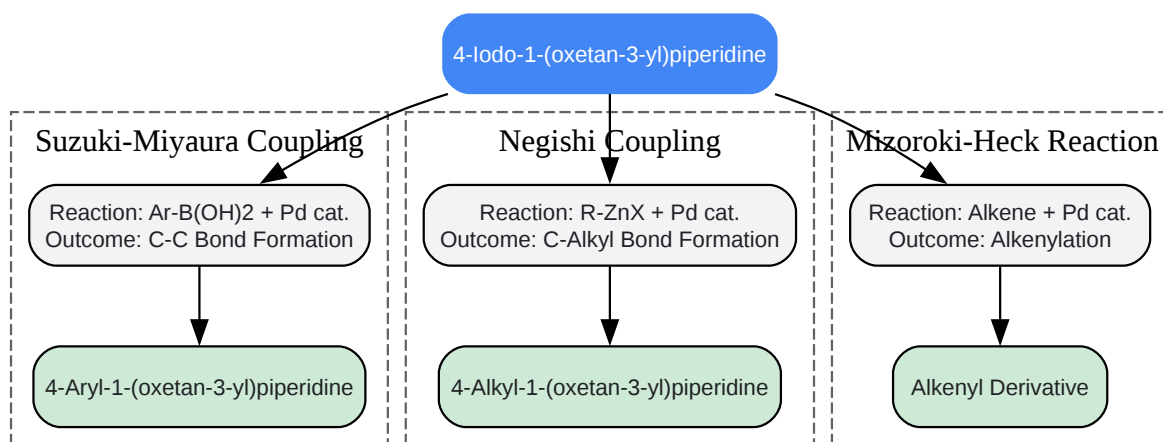
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## Part 3: Applications in Drug Discovery[4][6]

The iodide handle at the C4 position makes this building block a versatile electrophile for transition-metal catalyzed cross-couplings.

### Functionalization Workflow

Researchers utilize this scaffold to append the "oxetan-3-yl-piperidine" unit onto aryl or heteroaryl cores.



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Figure 2: Divergent synthetic utility of the iodide handle.

## Experimental Considerations

- Suzuki Coupling: The secondary iodide is less reactive than aryl iodides. Use electron-rich ligands like SPhos or XPhos with Pd(OAc)<sub>2</sub> or Pd(dba)<sub>3</sub> to facilitate oxidative addition.
- Zinc Insertion: The iodide can be converted to an organozinc reagent (using Zn dust/LiCl) for use as a nucleophile in Negishi couplings, reversing the polarity (umpolung).

## References

- Wuitschik, G., et al. (2006).<sup>[3][2]</sup> "Oxetanes as Promising Modules in Drug Discovery."<sup>[3][1]</sup> <sup>[2]</sup> *Angewandte Chemie International Edition*, 45(46), 7736-7739.<sup>[3][2]</sup> [Link](#)

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